molecular formula C9H5F2NO4 B11972920 2,3-difluoro-3-(2-nitrophenyl)prop-2-enoic Acid CAS No. 61855-58-1

2,3-difluoro-3-(2-nitrophenyl)prop-2-enoic Acid

Cat. No.: B11972920
CAS No.: 61855-58-1
M. Wt: 229.14 g/mol
InChI Key: YXLFNHDGNJYUBR-UHFFFAOYSA-N
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Description

2,3-Difluoro-3-(2-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of fluorine and nitro groups attached to a phenyl ring, along with a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-difluoro-3-(2-nitrophenyl)prop-2-enoic acid typically involves the introduction of fluorine atoms and a nitro group onto a phenyl ring, followed by the formation of the prop-2-enoic acid moiety. One common method involves the reaction of 2-nitrobenzaldehyde with difluoroacetic acid under specific conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-3-(2-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new derivatives.

    Substitution: The fluorine atoms and nitro group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or lithium aluminum hydride can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,3-difluoro-3-(2-aminophenyl)prop-2-enoic acid.

Scientific Research Applications

2,3-Difluoro-3-(2-nitrophenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,3-difluoro-3-(2-nitrophenyl)prop-2-enoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, while the nitro group can participate in redox reactions.

Comparison with Similar Compounds

  • 2,3-Difluoro-3-(4-nitrophenyl)prop-2-enoic acid
  • 2,3-Difluoro-3-(4-methoxyphenyl)prop-2-enoic acid

Comparison: Compared to similar compounds, 2,3-difluoro-3-(2-nitrophenyl)prop-2-enoic acid is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The presence of fluorine atoms also imparts distinct chemical properties, such as increased electronegativity and resistance to metabolic degradation.

Properties

CAS No.

61855-58-1

Molecular Formula

C9H5F2NO4

Molecular Weight

229.14 g/mol

IUPAC Name

2,3-difluoro-3-(2-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5F2NO4/c10-7(8(11)9(13)14)5-3-1-2-4-6(5)12(15)16/h1-4H,(H,13,14)

InChI Key

YXLFNHDGNJYUBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=C(C(=O)O)F)F)[N+](=O)[O-]

Origin of Product

United States

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